molecular formula C5H8OS B12345026 Allyl thioacetate CAS No. 23973-51-5

Allyl thioacetate

Cat. No.: B12345026
CAS No.: 23973-51-5
M. Wt: 116.18 g/mol
InChI Key: MIRAUQNBKACECA-UHFFFAOYSA-N
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Description

Allylthioacetate is an organosulfur compound with the molecular formula C5H8OS. It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a thioacetate group (CH3COS-). This compound is known for its distinctive odor and is used in various chemical applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Allylthioacetate can be synthesized through several methods. One common synthetic route involves the reaction of allyl alcohol with thioacetic acid. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as [CpRu(η3-C3H5)QA]PF6 in dichloromethane at 30°C for 24 hours under an inert atmosphere . Another method involves the use of allyl chloride and potassium thioacetate in an organic solvent .

Industrial Production Methods

Industrial production of allylthioacetate often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Allylthioacetate undergoes various chemical reactions, including:

    Oxidation: Allylthioacetate can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert allylthioacetate to thiols.

    Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydride and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of allylthioacetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a prodrug, releasing thiols upon metabolic activation. These thiols can modulate redox-sensitive pathways and exert antioxidant effects. Additionally, allylthioacetate can interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Allyl mercaptan: Similar structure but lacks the acetyl group.

    Allyl acetate: Contains an acetate group instead of a thioacetate group.

    Thioacetic acid: Lacks the allyl group.

Uniqueness

Allylthioacetate is unique due to the presence of both an allyl group and a thioacetate group, which imparts distinct reactivity and functional properties. This dual functionality makes it a versatile compound in various chemical and biological applications .

Properties

CAS No.

23973-51-5

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

IUPAC Name

S-prop-2-enyl ethanethioate

InChI

InChI=1S/C5H8OS/c1-3-4-7-5(2)6/h3H,1,4H2,2H3

InChI Key

MIRAUQNBKACECA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC=C

Origin of Product

United States

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